

Application Note: UPLC-MS/MS Analysis of Tocopherols with Deuterated Internal Standards

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Compound of Interest

Compound Name: *DL-Alpha-tocopherol nicotinate-d9*

Cat. No.: *B12423749*

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Introduction

Tocopherols, a class of lipid-soluble antioxidants collectively known as vitamin E, play a crucial role in protecting cell membranes from oxidative damage. Accurate quantification of tocopherol isomers (α , β , γ , and δ) in various biological matrices is essential for nutritional assessment, disease monitoring, and drug development. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity for this purpose. The use of stable isotope-labeled internal standards, such as deuterated tocopherols, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.^[1] This application note provides a detailed protocol for the analysis of tocopherols in human serum using UPLC-MS/MS with deuterated internal standards.

Principle

This method employs a stable isotope dilution technique for the quantification of tocopherols. Deuterated analogs of the tocopherols of interest are spiked into the sample at a known concentration at the beginning of the sample preparation process. These internal standards co-elute with their non-labeled counterparts and are detected by the mass spectrometer based on their mass-to-charge (m/z) ratio difference. The ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard is used to calculate the concentration of the analyte, effectively normalizing for any analytical variability.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

This protocol is adapted for the extraction of tocopherols from human serum.

Materials:

- Human serum samples
- Deuterated internal standard solution (e.g., d6- α -tocopherol in ethanol)
- Methanol
- Acetonitrile
- Water, LC-MS grade
- HybridSPE® or equivalent solid-phase extraction (SPE) cartridges
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)
- Vortex mixer

Procedure:

- **Sample Thawing:** Thaw frozen serum samples on ice.
- **Internal Standard Spiking:** To 100 μ L of serum, add the deuterated internal standard solution. The final concentration of the internal standard should be appropriate for the expected range of endogenous tocopherol concentrations.
- **Protein Precipitation:** Add 300 μ L of acetonitrile containing the deuterated internal standard to the serum sample. Vortex for 1 minute to precipitate proteins.
- **Centrifugation:** Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the supernatant from the centrifugation step onto the SPE cartridge.
 - Wash the cartridge with 1 mL of 5% methanol in water.
 - Elute the tocopherols with 1 mL of acetonitrile.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
- Sample Transfer: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

- UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
- Tandem mass spectrometer (e.g., Sciex QTRAP or equivalent) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.^[2]

UPLC Conditions:

- Column: Pentafluorophenyl (PFP) based core-shell column (e.g., Kinetex PFP, 150 x 2.1 mm, 2.6 µm).^[3]
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol with 0.1% formic acid
- Gradient: A linear gradient can be optimized, for example, starting at 80% B, increasing to 100% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
- Flow Rate: 0.4 mL/min

- Column Temperature: 40 °C
- Injection Volume: 5 µL

MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+) or APCI
- Ion Source Temperature: 500 °C
- Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for each tocopherol isomer and their corresponding deuterated internal standards need to be optimized. Example transitions are provided in the table below. For analytes with high concentrations like α -tocopherol, MS³ transitions can be used to "dilute" the signal and achieve a linear response.^[1]

Data Presentation

Table 1: Example MRM Transitions for Tocopherols and Deuterated Internal Standards

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
α -Tocopherol	431.4	165.1	25
d6- α -Tocopherol	437.4	171.1	25
γ -Tocopherol	417.4	151.1	25
d4- γ -Tocopherol	421.4	155.1	25
δ -Tocopherol	403.4	137.1	25
d2- δ -Tocopherol	405.4	139.1	25

Table 2: Summary of Quantitative Performance

Parameter	α -Tocopherol	γ -Tocopherol	δ -Tocopherol
Linear Range ($\mu\text{g/mL}$)	0.1 - 20	0.05 - 10	0.05 - 10
Correlation Coefficient (r^2)	> 0.99	> 0.99	> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL)	10	5	5
Precision (%RSD)	< 15%	< 15%	< 15%
Accuracy (% Bias)	$\pm 15\%$	$\pm 15\%$	$\pm 15\%$
Recovery (%)	> 85%	> 85%	> 85%

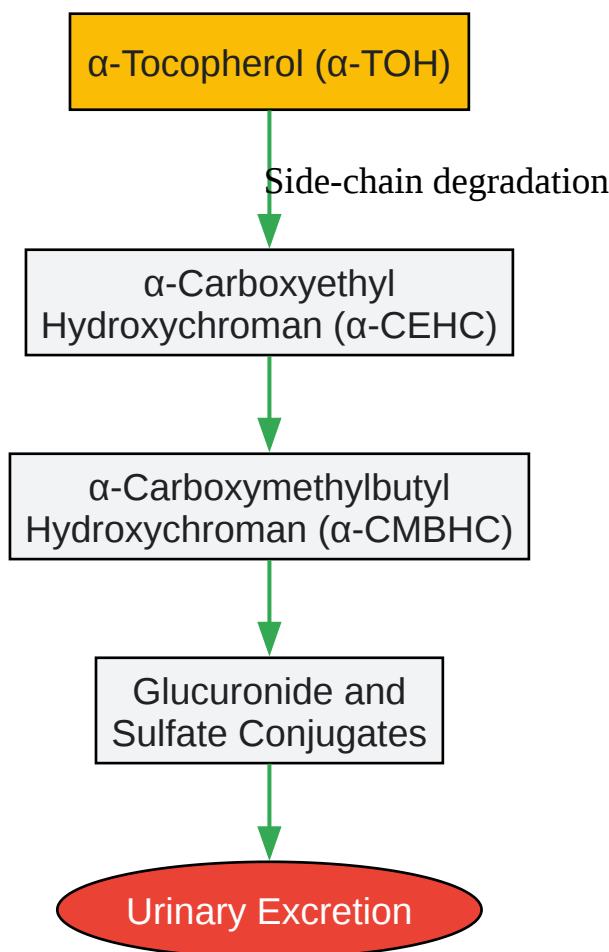
Note: The values presented in this table are examples and may vary depending on the specific instrumentation, methodology, and matrix.

Visualizations



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Caption: Experimental workflow for UPLC-MS/MS analysis of tocopherols.



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Caption: Simplified metabolic pathway of α-tocopherol.

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